molecular formula C10H8ClF4NO B12239034 N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide

N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide

Cat. No.: B12239034
M. Wt: 269.62 g/mol
InChI Key: QLCGQXFNCYKXNN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chloro-2-fluorophenyl group attached to a 4,4,4-trifluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Corresponding amine derivatives.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)acetamide
  • N-(4-chloro-2-fluorophenyl)propionamide
  • N-(4-chloro-2-fluorophenyl)butyramide

Uniqueness

N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide moiety, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications compared to its analogs.

Properties

Molecular Formula

C10H8ClF4NO

Molecular Weight

269.62 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C10H8ClF4NO/c11-6-1-2-8(7(12)5-6)16-9(17)3-4-10(13,14)15/h1-2,5H,3-4H2,(H,16,17)

InChI Key

QLCGQXFNCYKXNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CCC(F)(F)F

Origin of Product

United States

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